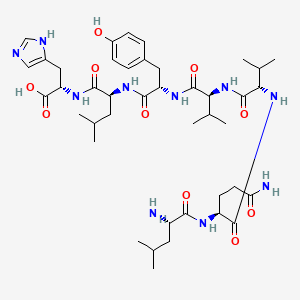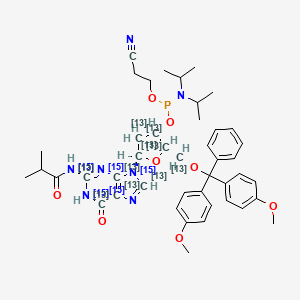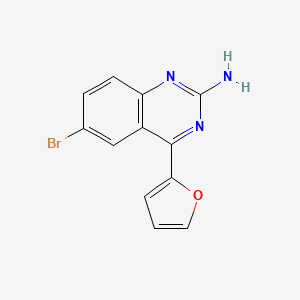
A2AAR antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A2AAR antagonist 1 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmission, immune response, and cardiovascular functions. This compound has shown potential in treating neurodegenerative diseases, cancer, and other conditions by blocking the adenosine A2A receptor and preventing its activation by adenosine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 1 typically involves the preparation of purine derivatives One common method includes the use of 2,6,9-trisubstituted purine derivativesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
A2AAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
科学的研究の応用
A2AAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and neurotransmission.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting adenosine receptors .
作用機序
A2AAR antagonist 1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation by adenosine. This prevents the downstream signaling cascade that would normally be triggered by adenosine binding. The molecular targets involved include the adenosine A2A receptor itself, as well as downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB) pathway .
類似化合物との比較
Similar Compounds
Similar compounds to A2AAR antagonist 1 include other adenosine receptor antagonists such as:
ZM241385: A selective A2A receptor antagonist.
Istradefylline: Used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity allows it to effectively block the receptor’s activation without affecting other adenosine receptor subtypes, thereby reducing potential side effects and increasing therapeutic efficacy .
特性
分子式 |
C12H8BrN3O |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
6-bromo-4-(furan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |
InChIキー |
XDIROSBRBKJBMH-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


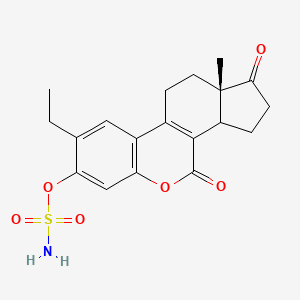
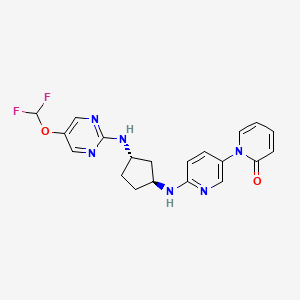
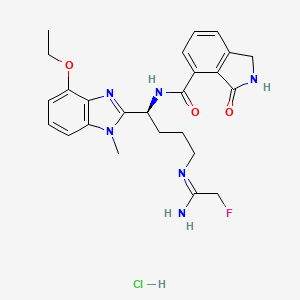
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
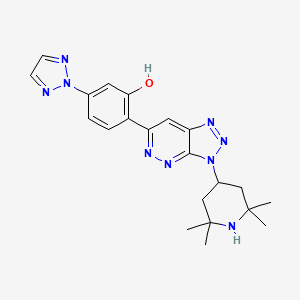
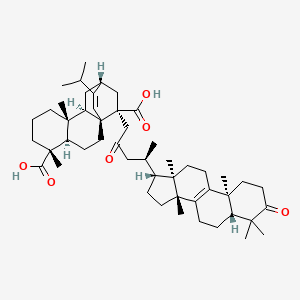
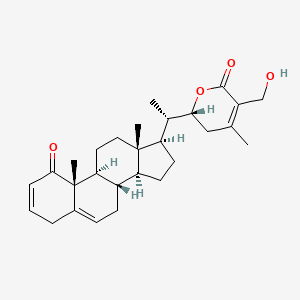
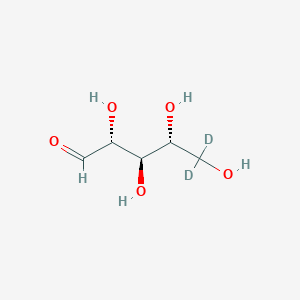
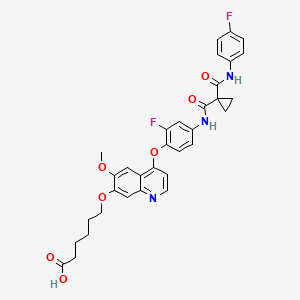
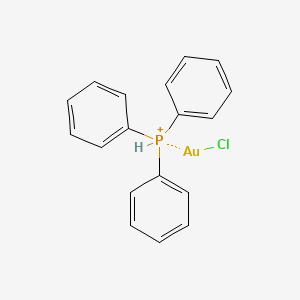
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
